5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused bicyclic core with a hydroxyl group at position 4. The structure includes a 3-chlorophenyl group and a piperidin-1-ylmethyl substituent at position 5, along with a methyl group at position 5.
Properties
IUPAC Name |
5-[(3-chlorophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-8-3-2-4-9-21)12-6-5-7-13(18)10-12/h5-7,10,14,23H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUKUSIGHIRCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic compound notable for its complex heterocyclic structure and potential pharmacological applications. This article reviews its biological activities, particularly focusing on anti-inflammatory and anticancer properties, as well as its interactions with various biological targets.
Structural Characteristics
The compound features a thiazole ring fused with a triazole moiety and includes a piperidine group. These structural characteristics are significant as they contribute to the compound's biological activity through various mechanisms of action.
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity and stability |
| Triazole Moiety | Enhances interaction with biological targets |
| Piperidine Group | Often associated with increased biological activity |
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. For instance, compounds within this class have been evaluated in carrageenan-induced edema models, demonstrating an inhibition range of 30.6% to 57.8% compared to standard anti-inflammatory agents like indomethacin .
Anticancer Activity
Research has shown that this compound may also possess anticancer properties. In vitro studies have reported cytotoxic effects against various cancer cell lines. For example, compounds similar in structure have been tested against colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas, showing potent cytotoxicity . The mechanism by which these compounds exert their effects often involves the induction of apoptosis in malignant cells.
Case Studies
Several case studies highlight the biological activity of related compounds:
-
Carrageenan-Induced Edema Model :
- Compounds demonstrated significant reduction in inflammation.
- Notable compounds showed lower gastric ulceration incidence compared to indomethacin.
-
Cytotoxicity Assays :
- Compounds were tested on HCT116 and HT29 cells.
- Results indicated a dose-dependent response with IC50 values varying significantly among different derivatives.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inflammatory Pathways : Inhibition of pro-inflammatory cytokines.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways.
Research Findings
Recent studies have also explored the binding interactions of this compound with serum proteins such as bovine serum albumin (BSA), which is crucial for understanding its pharmacokinetics and bioavailability .
Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately . The unique structural features include:
- Thiazole and Triazole Rings : These heterocycles contribute to the compound's biological activity.
- Piperidine Moiety : This functional group is known for its role in enhancing the interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole and triazole rings are known to exhibit antiproliferative activity against various cancer cell lines.
Case Studies
In vitro tests demonstrated significant cytotoxic effects against:
- HT-29 (Colon Cancer) : The compound showed effective inhibition of cell growth.
- Jurkat (T-cell Leukemia) : Induced apoptosis was noted through caspase activation.
Neuropharmacological Effects
The piperidine component suggests potential interactions with central nervous system targets. Preliminary studies indicate that derivatives of this compound may serve as dual-action ligands for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and antidepressant activity.
Research Findings
A study indicated that related compounds demonstrated significant affinity for serotonin receptors, suggesting that modifications to the structure could enhance therapeutic efficacy against depression and anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazolo-Triazol Core
Key structural analogs differ in substituents at positions 2, 5, and 6. For example:
- 2-Methyl vs. 2-Ethyl groups : Compounds like 5-[(3-chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol () feature an ethyl group at position 2 instead of methyl. This increases lipophilicity (logP) and may alter metabolic stability .
- Piperidin-1-yl vs. Piperazine derivatives often exhibit improved solubility in acidic environments .
Aromatic and Heterocyclic Modifications
- 3-Chlorophenyl vs. 4-Chlorophenyl: The target compound’s meta-chloro substitution (vs.
- Complex Aryl Groups : ’s compound incorporates a 4-ethoxy-3-methoxyphenyl group, which increases molecular weight (C₂₅H₂₇ClN₅O₃S) and introduces hydrogen-bond acceptors. Such modifications could enhance blood-brain barrier penetration compared to the target compound .
Physicochemical Properties
- Melting Points : Piperidine-containing analogs (e.g., 6b in ) exhibit broad melting ranges (189–250°C), suggesting polymorphism or mixed stereoisomers. Para-substituted derivatives (e.g., 5f) show higher thermal stability (>280°C) due to stronger π-π stacking .
- Synthetic Yields : Yields for similar compounds range from 53% to 76%, influenced by steric hindrance and reaction conditions. The target compound’s synthesis likely follows analogous pathways, though specific data are unavailable .
Functional Group Impact on Bioactivity
While biological data for the target compound are absent, highlights in vitro evaluations of analogs. For instance:
- (E/Z)-5-((Cyclopropylamino)methylene) derivatives () demonstrated moderate activity in preliminary assays, attributed to the cyclopropyl group’s strain-induced reactivity .
Key Structural and Functional Insights
- Piperidine vs.
- 3-Chlorophenyl vs. Trimethoxyphenyl : ’s analog with a 3,4,5-trimethoxyphenyl group exhibits higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Hydroxyl Group at Position 6 : The -OH group in the target compound enables hydrogen bonding, a feature absent in ’s 6b. This could improve binding to hydrophilic targets but increase metabolic oxidation risks .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF/Chloroform | Higher polarity improves substitution efficiency |
| Temperature | 70–80°C (cyclization) | Prevents side reactions |
| Catalyst | Triethylamine | Accelerates nucleophilic substitution |
Which spectroscopic and chromatographic techniques are essential for structural validation?
Q. Basic Research
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.5–3.5 ppm (piperidine CH₂), δ 6.8–7.4 ppm (chlorophenyl aromatic protons) .
- ¹³C NMR : Carbons at ~160 ppm (triazole C=N), 120–140 ppm (aromatic carbons) .
- Mass Spectrometry : Molecular ion [M+H]⁺ matching theoretical mass (±1 Da). Fragmentation patterns confirm substituents (e.g., loss of Cl⁻ at m/z 35.5) .
- HPLC : Purity >95% (C18 column, acetonitrile/water gradient) .
How is preliminary biological activity screening conducted for this compound?
Q. Basic Research
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) against S. aureus and E. coli via broth microdilution (0.5–128 µg/mL) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated at 48 hours .
- Target Identification : Radioligand binding assays for kinase or GPCR targets .
How can low synthetic yields be mitigated during scale-up?
Q. Advanced Research
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
- Solvent Optimization : Switch to PEG-400 for greener synthesis and enhanced solubility .
- Catalyst Screening : Pd/C or ZnCl₂ for selective bond formation .
How should contradictory biological activity data across studies be resolved?
Q. Advanced Research
- Purity Reassessment : Confirm via HPLC-MS to rule out impurities affecting bioactivity .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based results to identify off-target effects .
- Structural Analog Testing : Replace 3-chlorophenyl with 4-fluorophenyl to assess substituent impact .
What computational methods predict target binding modes and affinity?
Q. Advanced Research
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3LD6 for 14-α-demethylase) to identify key interactions (e.g., piperidine N-H with Asp98) .
- MD Simulations : 100-ns simulations in GROMACS to evaluate binding stability .
- QSAR Models : Correlate logP and polar surface area with antimicrobial activity .
How are structure-activity relationship (SAR) studies designed for analogs?
Q. Advanced Research
Substituent Variation :
- Piperidine → Piperazine (enhanced solubility) .
- 3-Chlorophenyl → 3,4-Difluorophenyl (improved target affinity) .
Bioactivity Testing :
| Analog Modification | IC₅₀ (HeLa cells) | MIC (S. aureus) |
|---|---|---|
| Parent Compound | 12 µM | 8 µg/mL |
| 4-Fluorophenyl | 8 µM | 4 µg/mL |
| Piperazine variant | 15 µM | 16 µg/mL |
What stability studies are required for long-term storage?
Q. Advanced Research
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, indicating room-temperature stability .
- pH-Dependent Degradation : Monitor via HPLC at pH 2–9; unstable below pH 3 (hydrolysis of triazole ring) .
- Light Sensitivity : Store in amber vials; UV-Vis spectra show photodegradation after 48 hours under UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
